molecular formula C21H24N2O5S B2473943 Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1021089-69-9

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No.: B2473943
CAS No.: 1021089-69-9
M. Wt: 416.49
InChI Key: UUWRUIDEFCGXHV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base.

    Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain biological targets, while the benzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate: Unique due to its combination of a piperidine ring, phenylsulfonyl group, and benzoate ester.

    Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.

    Phenylsulfonyl Compounds: Known for their role in enzyme inhibition and receptor binding.

    Benzoate Esters: Widely used in organic synthesis and as preservatives in the food industry.

Uniqueness

This compound stands out due to its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRUIDEFCGXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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